molecular formula C9H8N2O B13134423 N-(2-Ethynylpyridin-3-yl)acetamide

N-(2-Ethynylpyridin-3-yl)acetamide

Cat. No.: B13134423
M. Wt: 160.17 g/mol
InChI Key: PRZIGBYIDZWJAK-UHFFFAOYSA-N
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Description

N-(2-Ethynylpyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by an ethynyl (C≡CH) substituent at the 2-position of the pyridine ring and an acetamide group at the 3-position.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(2-ethynylpyridin-3-yl)acetamide

InChI

InChI=1S/C9H8N2O/c1-3-8-9(11-7(2)12)5-4-6-10-8/h1,4-6H,2H3,(H,11,12)

InChI Key

PRZIGBYIDZWJAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethynylpyridin-3-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethylpyridin-3-yl)acetamide.

    Reduction: Formation of N-(2-ethynylpyridin-3-yl)ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Ethynylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Pyridine-Based Acetamides with Varied Substituents

Pyridine derivatives with acetamide groups and distinct substituents highlight the impact of functional groups on reactivity and bioactivity:

Compound Name Substituents/Modifications Synthesis Method (Reference) Key Properties/Applications
N-(2-Hydroxypyridin-3-yl)acetamide Hydroxyl at pyridine-2 position Not specified () Potential solubility enhancement
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Hydroxyl and iodine at pyridine-2 and -5 Halogenation () Radiolabeling or imaging applications
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide Ethynyl (protected) and hydroxyl groups Cross-coupling () Intermediate for further functionalization

Key Insight : Ethynyl groups enhance π-electron density, enabling click chemistry applications, whereas hydroxyl or halogen substituents improve solubility or enable targeted modifications (–7).

Acetamides with Heterocyclic or Alkyl Chains

Alkyl and heterocyclic acetamides demonstrate structural diversity and pharmacological relevance:

Compound Name Core Structure Synthesis Method (Reference) Bioactivity/Applications
N-(2-methylbutyl)acetamide Alkyl chain () Acetylation of amines () Electrophysiological studies (e.g., insect behavior)
N-(piperidinylphenyl)acetamide Piperidine-phenyl hybrid () Suzuki coupling () Medicinal chemistry intermediates
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core () Multi-step coupling Anticancer or antimicrobial agents

Key Insight : Alkyl acetamides (e.g., ) are simpler and used in physiological studies, while heterocyclic derivatives (e.g., ) are tailored for targeted drug design due to enhanced binding affinity.

Pharmacologically Active Acetamide Derivatives

  • Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40 in ): Demonstrated potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays .
  • Tetrahydrocarbazole acetamides (): Synthesized as novel antitumor agents with characterized IR/NMR profiles .

Cross-Coupling Reactions ()

Suzuki coupling () and ethynyl cross-coupling () are critical for introducing aromatic or alkyne substituents, enabling precise structural customization.

Acetylation of Amines ()

Simple acetylation of alkylamines (e.g., 3-methylbutylamine) using acetic anhydride is a straightforward route for alkyl acetamides .

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